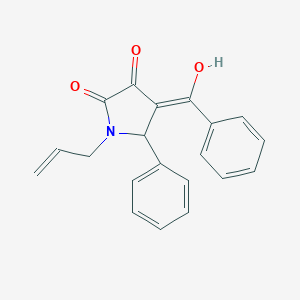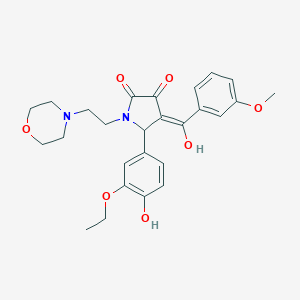
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a heterocyclic compound that belongs to the pyrrolone family. It has a unique chemical structure that makes it an attractive candidate for research in medicinal chemistry, biological sciences, and materials science.
Wirkmechanismus
The mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are associated with inflammation. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the interaction between the tumor suppressor protein p53 and its binding partner MDM2, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can inhibit the activity of COX-2, reduce the production of reactive oxygen species, and induce apoptosis in cancer cells. In vivo studies have shown that 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and oxidative stress in animal models of disease. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is also highly selective for its target enzymes and proteins, which makes it a valuable tool for studying biological systems. However, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations should be considered when designing experiments using 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to develop 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one-based probes for the detection and quantification of enzymes and proteins in biological systems. Another direction is to explore the potential of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one as a drug candidate for the treatment of inflammation, cancer, and other diseases. Additionally, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be used as a building block to synthesize functional materials with unique properties. Further studies are needed to fully understand the mechanism of action and the potential applications of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Conclusion
In conclusion, 1-Allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a versatile chemical compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one have been discussed in this paper. Further research is needed to fully explore the potential of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in medicinal chemistry, biological sciences, and materials science.
Synthesemethoden
The synthesis of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of benzoylacetone with allylamine in the presence of acetic acid and hydrochloric acid. The reaction proceeds through a Mannich-type condensation reaction, which results in the formation of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The yield of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been used as a probe to study enzyme activity and protein-protein interactions in biological systems. In materials science, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been used as a building block to synthesize functional materials, such as polymers and nanoparticles.
Eigenschaften
Molekularformel |
C20H17NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-13-21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h2-12,17,22H,1,13H2/b18-16- |
InChI-Schlüssel |
RGZUXFMWNFGHEO-VLGSPTGOSA-N |
Isomerische SMILES |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3 |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)


![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)